

A Spectroscopic Comparison of Salicylic Acid and Acetylsalicylic Acid (Aspirin)

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Compound of Interest

Compound Name: Ethyl pyridazine-3-carboxylate

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This guide provides a detailed spectroscopic comparison between the starting material, salicylic acid, and the product, acetylsalicylic acid (aspirin), from a common esterification reaction. The objective is to equip researchers, scientists, and drug development professionals with the data and methodologies to effectively monitor this chemical transformation and assess product purity using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are designed to clearly distinguish the reactant from the product.

Sample Preparation for Analysis

- Starting Material: Salicylic Acid ($C_7H_6O_3$), technical grade or higher.
- Product: Acetylsalicylic Acid ($C_9H_8O_4$), synthesized via the acetylation of salicylic acid.[1][2]
- Procedure for Synthesis (Brief Overview): Salicylic acid is reacted with an excess of acetic anhydride using a few drops of a strong acid catalyst, such as sulfuric or phosphoric acid.[3][4] The mixture is heated, then cooled to allow the acetylsalicylic acid to crystallize. The crude product is then purified, typically by recrystallization, to remove unreacted salicylic acid and other impurities.[5]

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, e.g., a Nicolet iS5 FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[6]
- Method: A small amount of the dry solid sample (either salicylic acid or acetylsalicylic acid) is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-600 cm^{-1} . A background scan is performed prior to sample analysis to subtract the spectrum of air.
- Key Analysis Points: The primary areas of interest are the O-H stretching region (3600-3200 cm^{-1}) and the carbonyl (C=O) stretching region (1800-1650 cm^{-1}).[7]

Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

- Instrumentation: A ^1H NMR spectrometer (e.g., 80 MHz or higher).[8]
- Method: A small amount of the sample (~5-10 mg) is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3). The solution is transferred to an NMR tube. The spectrum is acquired, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- Key Analysis Points: The disappearance of the phenolic -OH proton signal and the appearance of a new methyl (-CH₃) proton signal are key indicators of a successful reaction. [9][10]

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, for example, one coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS).[11][12]
- Method (LC-MS/MS Example): Samples are dissolved in an appropriate solvent (e.g., acetonitrile/water mixture). The solution is injected into the LC system for separation on a C18 column. The eluent is introduced into the mass spectrometer, which is operated in either positive or negative ion mode to detect the molecular ions.[13]
- Key Analysis Points: The primary goal is to identify the molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) corresponding to the molecular weight of the starting material and the product.

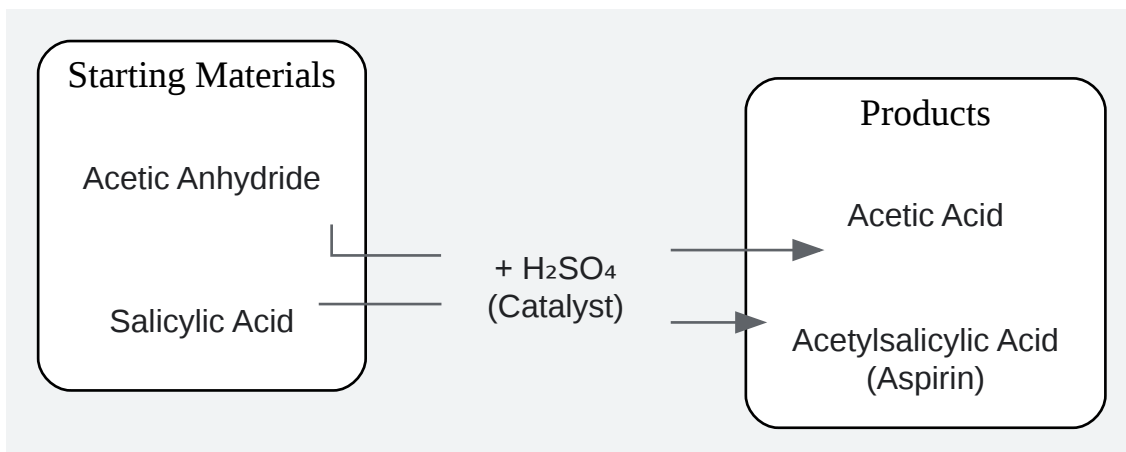
Data Presentation: Spectroscopic Comparison

The following table summarizes the key quantitative differences in the spectroscopic data between salicylic acid and acetylsalicylic acid.

| Spectroscopic Technique | Feature | Salicylic Acid (Starting Material) | Acetylsalicylic Acid (Product) | Citation(s) |
|---|---|---|--------------------------------|-------------|
| IR Spectroscopy | Phenolic O-H Stretch | Broad peak, ~3200-3600 cm^{-1} | Absent | [6][14] |
| Carboxylic Acid O-H Stretch | Broad peak, ~2500-3000 cm^{-1} | Broad peak, ~2500-3000 cm^{-1} | [6] | |
| C=O Stretch (Carboxylic Acid) | Strong, sharp peak, ~1650-1690 cm^{-1} | Strong, sharp peak, ~1680-1690 cm^{-1} | [7][15] | |
| C=O Stretch (Ester) | Absent | Strong, sharp peak, ~1750 cm^{-1} | [14][16] | |
| ^1H NMR Spectroscopy | Carboxylic Acid Proton (-COOH) | Singlet, ~10-12 ppm | Singlet, ~11-12 ppm | |
| Phenolic Proton (-OH) | Singlet, ~4-7 ppm (can be broad) | Absent | [10] | |
| Aromatic Protons (-C ₆ H ₄ -) | Multiplets, ~6.9-8.1 ppm | Multiplets, ~7.0-8.2 ppm | [8][17] | |
| Acetyl Protons (-CH ₃) | Absent | Singlet, ~2.3 ppm | [8][18] | |
| Mass Spectrometry | Molecular Weight | 138.12 g/mol | 180.16 g/mol | [19] |
| Molecular Ion (Negative Mode) | [M-H] ⁻ at m/z 137 | [M-H] ⁻ at m/z 179 | [11][20] | |

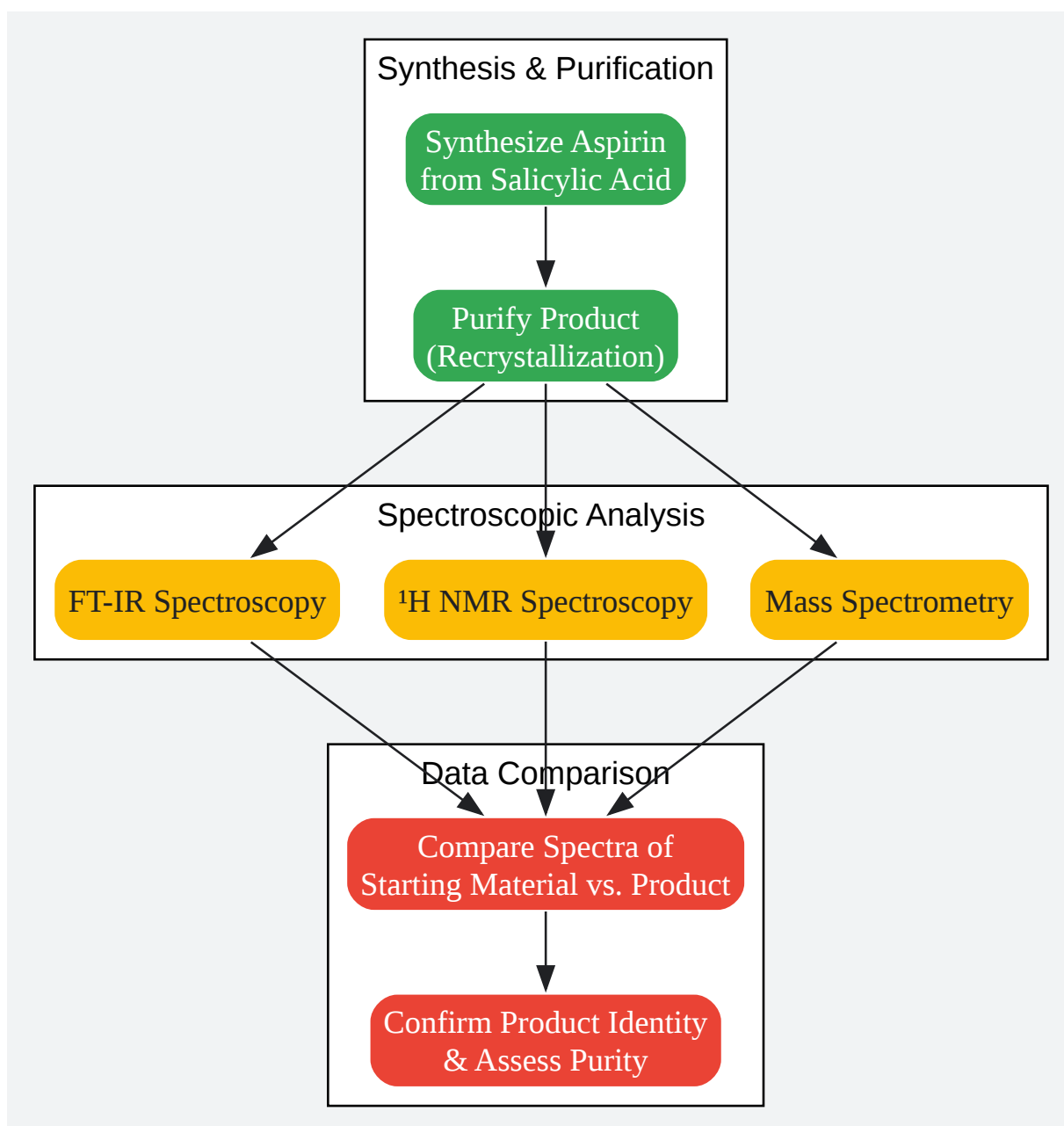
Visualized Workflow and Pathway

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for spectroscopic analysis.



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Caption: Reaction scheme for the synthesis of aspirin.



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Caption: Workflow for synthesis and spectroscopic analysis.

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